Lipophilicity and Metabolic Stability: 3-CF3 vs Unsubstituted
The target compound introduces a 3‑trifluoromethyl substituent on the benzenesulfonamide phenyl ring, a modification absent in the unsubstituted parent N‑(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548‑86‑0, C₁₃H₁₁N₃O₂S, MW 273.31). Computational predictions for the pyrazolo[1,5-a]pyridine benzenesulfonamide class show that a 3‑CF₃ group increases calculated logP by approximately 0.8–1.2 log units relative to the unsubstituted analog, based on fragment‑based additive models . This increase in lipophilicity is correlated with enhanced passive membrane permeability and, when coupled with the electron‑withdrawing effect of CF₃, is predicted to reduce oxidative metabolism at the phenyl ring relative to methyl‑substituted or unsubstituted analogs [1].
| Evidence Dimension | Calculated logP (cLogP) and predicted metabolic soft-spot profile |
|---|---|
| Target Compound Data | cLogP ≈ 2.5–3.0 (estimated by fragment addition; CF₃ contributes +0.8–1.2 vs. unsubstituted phenyl); electron‑deficient phenyl ring predicted to resist CYP‑mediated oxidation |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548‑86‑0): cLogP ≈ 1.7–2.0; unsubstituted phenyl ring more susceptible to oxidative metabolism |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2; predicted metabolic stability advantage (class‑level inference, no direct microsomal stability data available for the target compound) |
| Conditions | Fragment‑based cLogP estimation using Hansch–Leo or Crippen approaches; metabolic stability inference from structure–metabolism relationships established for aryl‑CF₃ vs. aryl‑H in drug‑like sulfonamides |
Why This Matters
Higher lipophilicity and predicted metabolic stability make the 3‑CF₃ analog a more suitable candidate for cellular and in vivo kinase‑target engagement studies compared to the unsubstituted parent, which may suffer from faster hepatic clearance.
- [1] Kendall JD, et al. Novel pyrazolo[1,5-a]pyridines as p110α selective PI3 kinase inhibitors: exploring the benzenesulfonohydrazide SAR. Bioorg Med Chem. 2012;20(1):58-68. (Class‑level SAR: electron‑withdrawing substituents on the phenyl ring alter both potency and selectivity profiles.) View Source
